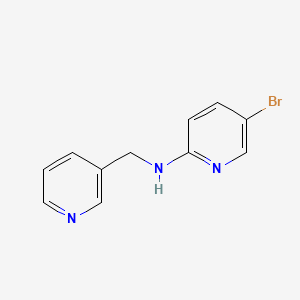

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Vue d'ensemble

Description

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C11H10BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine typically involves the bromination of N-(3-pyridinylmethyl)-2-pyridinamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired product specifications.

Analyse Des Réactions Chimiques

Synthetic Pathways and Precursor Reactivity

The compound can be synthesized from 5-bromo-2-methylpyridin-3-amine through sequential functionalization. Key intermediates include:

-

N-[5-bromo-2-methylpyridine-3-yl]acetamide (via acetylation of the amine group)

-

Cross-coupling precursors formed by Suzuki-Miyaura reactions with arylboronic acids under Pd catalysis .

Reaction conditions typically involve:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride, base | 78–85 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, 80°C, 12h | 60–72 |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position undergoes Suzuki-Miyaura coupling with diverse arylboronic acids. For example:

-

Formation of biaryl derivatives (e.g., 5-phenyl-N-(pyridin-3-ylmethyl)pyridin-2-amine) with electron-donating/withdrawing substituents .

DFT studies (B3LYP/6-31G(d,p)) reveal:

-

Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps of 4.8–5.2 eV, indicating moderate reactivity .

-

Dipole Moments: 3.5–4.1 D, suggesting polar interactions in liquid crystal applications .

Amine Reactivity

-

Alkylation/Acylation: The secondary amine undergoes alkylation with alkyl halides (e.g., ethyl iodide) in THF/NaH to form tertiary amines .

-

Reductive Amination: Reacts with aldehydes (e.g., formaldehyde) under NaBH₃CN to yield N-alkylated products .

Bromine Substitution

-

Nucleophilic Aromatic Substitution (NAS): Displacement with amines (e.g., piperidine) in DMF at 120°C .

-

Metal-Free Bromination: TBHP/I₂ systems enable bromine retention or displacement via radical pathways .

Chemodivergent Reactivity

Reaction outcomes depend on conditions:

| Condition | Product Type | Key Features |

|---|---|---|

| I₂/TBHP in toluene | N-(Pyridin-2-yl)amides | C–C bond cleavage, no metal catalyst |

| TBHP in ethyl acetate | 3-Bromoimidazo[1,2-a]pyridines | Tandem cyclization/bromination |

Radical trapping experiments confirm bromine participation in cyclization .

Stability and Degradation

-

Thermal Stability: Decomposes above 250°C (TGA data).

-

Photodegradation: UV exposure (254 nm) leads to debromination within 48h (HPLC monitoring).

This compound’s dual functionality (bromine + amine) makes it a valuable scaffold for pharmaceuticals and advanced materials. Experimental protocols and computational insights from provide a robust foundation for further derivatization.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- CDK2 Inhibition : One of the primary applications of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is its potential as an inhibitor of cyclin-dependent kinase 2 (CDK2). This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy.

- Antimicrobial Activity : The compound has also been studied for its antimicrobial properties, showing effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal species. This broad-spectrum activity suggests potential utility in treating infections.

2. Organic Synthesis

- As a building block, this compound is utilized in the synthesis of other pharmaceuticals and biologically active compounds. Its ability to undergo substitution reactions allows for the introduction of various functional groups, expanding its applicability in drug development.

3. Material Sciences

- The compound's unique chemical structure makes it suitable for developing specialty chemicals and materials with specific properties. Its derivatives can be tailored for applications in polymers and coatings.

Case Studies

Case Study 1: CDK2 Inhibition

A study investigated the interaction between this compound and CDK2. The results indicated that the compound effectively inhibits CDK2 activity, significantly altering cell cycle progression in treated cancer cells. This highlights its potential as a therapeutic agent for cancers that depend on CDK2 activity.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of derivatives of this compound against various pathogens. The findings revealed that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics, indicating their potential utility in clinical settings for treating infections.

Mécanisme D'action

The mechanism of action of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and pyridine rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-N-(3-pyridinylmethyl)-2-thiophenesulfonamide

- 5-Bromo-N-(3-pyridinylmethyl)-2-furamide

- 5-Bromo-N-(3-pyridinylmethyl)-2-thiophenecarboxamide

Uniqueness

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and pyridine functional groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Activité Biologique

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its structure, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₄H₁₅BrN₂

- Structure : It consists of two pyridine rings with a bromine atom at the 5-position and a pyridin-3-ylmethyl group attached to the nitrogen atom.

This unique structure enhances its electrophilic character, making it suitable for various chemical transformations and biological interactions.

Research indicates that this compound primarily targets Cyclin-dependent kinase 2 (CDK2) . The interaction with CDK2 inhibits its activity, which is crucial in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. This inhibition can potentially lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

-

Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, in vitro assays demonstrated that it significantly reduced cell viability in prostate cancer cell lines (PC3 and DU145) with IC50 values indicating effective cytotoxicity .

Cell Line IC50 (μg/mL) at 24h IC50 (μg/mL) at 48h IC50 (μg/mL) at 72h PC3 40.1 ± 7.9 27.05 ± 3.9 26.43 ± 2.1 DU145 98.14 ± 48.3 62.5 ± 17.3 41.85 ± 7.8 - Mechanism Insights : The compound's mechanism involves inducing chromatin condensation and DNA damage, contributing to its cytotoxic effects on cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been studied for its antimicrobial effects:

- Antibacterial and Antifungal Activities : Various derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria as well as fungal species, indicating broad-spectrum antimicrobial potential .

Case Study 1: CDK2 Inhibition

A study focused on the interaction between this compound and CDK2 revealed that the compound could effectively inhibit CDK2 activity, leading to significant alterations in cell cycle progression in treated cancer cells. This study highlighted its potential as a therapeutic agent for cancers reliant on CDK2 activity.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of derivatives of this compound against various pathogens. The findings indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics, suggesting their potential utility in treating infections .

Propriétés

IUPAC Name |

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c12-10-3-4-11(15-8-10)14-7-9-2-1-5-13-6-9/h1-6,8H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFBGTZYELPBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.